Product packaging for ATP (disodium salt)(Cat. No.:)

ATP (disodium salt)

Cat. No.: B10831812
M. Wt: 551.14 g/mol
InChI Key: TTWYZDPBDWHJOR-IDIVVRGQSA-L
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Description

ATP (disodium salt) is a useful research compound. Its molecular formula is C10H14N5Na2O13P3 and its molecular weight is 551.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality ATP (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5Na2O13P3 B10831812 ATP (disodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Foundational Roles of Adenosine Triphosphate Disodium Salt in Biological Systems

Centrality in Cellular Bioenergetics and Metabolism

Adenosine (B11128) triphosphate (disodium salt) is integral to the field of bioenergetics, which studies energy transformations within living organisms. basicmedicalkey.com It functions as the principal link between energy-releasing (catabolic) and energy-requiring (anabolic) reactions. wikipedia.orgquora.com

Catabolic pathways, the breakdown of complex molecules like carbohydrates and fats, release energy that is captured to synthesize ATP. wikipedia.orglumenlearning.comlumenlearning.com Conversely, anabolic reactions, which build complex molecules such as proteins and nucleic acids, are powered by the energy released from ATP hydrolysis. wikipedia.orglumenlearning.comlumenlearning.com This continuous cycle of ATP synthesis and breakdown ensures that the cell has a constant supply of usable energy to maintain its intricate structures and functions. wikipedia.orgnbinno.com The body's entire pool of ATP is recycled many times each day, highlighting its central role in metabolism. wikipedia.org

The major pathways for ATP production in eukaryotes include:

Glycolysis: The initial breakdown of glucose in the cytoplasm. wikipedia.orgwikipedia.org

Citric Acid Cycle (Krebs Cycle): A series of chemical reactions in the mitochondria that further oxidizes the products of glycolysis. wikipedia.orgphysio-pedia.com

Oxidative Phosphorylation: The primary method of ATP production in aerobic organisms, occurring in the mitochondria, where the transfer of electrons along the electron transport chain powers the synthesis of ATP. wikipedia.orgbasicmedicalkey.com

These interconnected pathways ensure a steady supply of ATP to meet the cell's continuous energy demands. americansportandfitness.com

Role as the Primary Cellular Energy Currency

Often referred to as the "molecular unit of currency" for intracellular energy transfer, ATP provides a readily releasable source of energy for numerous cellular processes. wikipedia.orgbritannica.comnih.govshivajicollege.ac.in The energy is stored in the high-energy phosphoanhydride bonds linking the three phosphate (B84403) groups. wikipedia.orgmicrobenotes.com

When the cell requires energy, the terminal phosphate bond is broken through a process called hydrolysis, where a water molecule is added. britannica.comshivajicollege.ac.in This reaction converts ATP to adenosine diphosphate (B83284) (ADP) and an inorganic phosphate (Pi), releasing a significant amount of energy that the cell can use to perform work. wikipedia.orgbyjus.com

ATP + H₂O → ADP + Pᵢ + Energy

This released energy powers a wide range of cellular activities, including:

Muscle Contraction: ATP binding to myosin provides the energy for the cross-bridge cycle with actin, enabling muscle movement. news-medical.netamericansportandfitness.comaatbio.com

Active Transport: ATP fuels pumps that move ions and molecules across cell membranes against their concentration gradients, such as the sodium-potassium pump. shivajicollege.ac.inaatbio.comquora.com

Biosynthesis: The synthesis of complex molecules like proteins, lipids, and nucleic acids requires energy input from ATP. wikipedia.orglumenlearning.com

The energy released from ATP hydrolysis is substantial, making it an efficient energy source for the cell.

Energy Released from ATP Hydrolysis
ReactionStandard Gibbs Free Energy Change (ΔG°')
ATP + H₂O → ADP + Pᵢ-30.5 kJ/mol (-7.3 kcal/mol) khanacademy.org
ATP + H₂O → AMP + PPᵢ-45.6 kJ/mol (-10.9 kcal/mol) wikipedia.org

ATP as a Multifunctional Nucleoside Triphosphate

Beyond its central role as an energy carrier, ATP is a versatile molecule with several other critical functions as a nucleoside triphosphate. wikipedia.org

Signal Transduction: ATP is a key player in both intracellular and extracellular signaling. wikipedia.orgnews-medical.net

Intracellular Signaling: ATP serves as a substrate for kinase enzymes, which transfer a phosphate group from ATP to other proteins in a process called phosphorylation. wikipedia.orgquora.com This can activate or deactivate proteins, triggering signaling cascades that regulate numerous cellular processes. wikipedia.orgaatbio.com ATP is also the precursor for the second messenger cyclic AMP (cAMP), which is synthesized by adenylate cyclase and is involved in various signaling pathways. wikipedia.orgnih.govaatbio.com

Extracellular Signaling: Cells can release ATP into the extracellular environment, where it acts as a signaling molecule by binding to purinergic receptors on neighboring cells. wikipedia.orgphysiology.org This form of signaling, known as purinergic signaling, is involved in processes like neurotransmission and immune responses. wikipedia.orgaatbio.comphysiology.org

DNA and RNA Synthesis: ATP is one of the four essential nucleoside triphosphates required for the synthesis of ribonucleic acid (RNA) by RNA polymerases. wikipedia.orgcreative-proteomics.com For deoxyribonucleic acid (DNA) synthesis, ATP is first converted to its deoxy form, deoxyadenosine (B7792050) triphosphate (dATP), which is then incorporated into the growing DNA strand. wikipedia.orgnews-medical.netaatbio.com The energy required for the polymerization of nucleotides during both transcription and replication is provided by the hydrolysis of the high-energy phosphate bonds of the incoming nucleoside triphosphates, including ATP. creative-proteomics.com

Structural Maintenance: ATP plays a role in maintaining the structural integrity of the cell by providing the energy for the assembly of cytoskeletal elements. news-medical.net It also supplies energy to structures like flagella and chromosomes, ensuring their proper function. news-medical.net

This multifunctionality underscores the indispensable nature of ATP for the fundamental processes of life.

Mechanisms of Adenosine Triphosphate Synthesis and Regeneration

Oxidative Phosphorylation and ATP Synthase Systems

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). In eukaryotes, this takes place inside mitochondria. The process is driven by the electron transport chain, which generates a proton motive force across the inner mitochondrial membrane. This force, an electrochemical gradient of protons, is then utilized by ATP synthase to produce ATP.

The mitochondrial F-type ATP synthase, also referred to as Complex V, is a multi-subunit enzyme embedded in the inner mitochondrial membrane. nih.gov It functions as a rotary motor, coupling the translocation of protons down their electrochemical gradient to the synthesis of ATP. This enzyme is a marvel of biological engineering, converting electrochemical potential energy into the chemical energy stored in the terminal phosphate (B84403) bond of ATP.

The mitochondrial ATP synthase is a large complex with a molecular weight of approximately 600,000 Daltons. It is composed of two main domains: the F1 portion, which is soluble and protrudes into the mitochondrial matrix, and the Fo portion, which is embedded within the inner mitochondrial membrane. nih.gov These two domains are connected by a central stalk and a peripheral stalk. nih.gov

The F1 domain is responsible for the catalytic activity of ATP synthesis. nih.gov It has a subunit composition of α3β3γδε. The three α and three β subunits are arranged alternately in a hexameric ring, forming the catalytic core. cam.ac.uk The γ, δ, and ε subunits form the central stalk which rotates within the α3β3 hexamer. nih.gov

The Fo domain functions as a proton channel, facilitating the movement of protons across the inner mitochondrial membrane. nih.gov Its core components in mammals include subunits a, b, and a ring of c subunits. cam.ac.uk Mammalian enzymes also contain additional subunits such as e, f, g, ATP8 (or A6L), j, and k. cam.ac.uk The number of c subunits in the ring can vary between species, with bovine and human enzymes typically having eight c subunits. cam.ac.uk

The peripheral stalk , composed of subunits OSCP (oligomycin sensitivity-conferring protein), b, d, and F6, acts as a stator, preventing the α3β3 hexamer from rotating along with the central stalk. nih.govcam.ac.uk The entire complex can be mechanically divided into a "rotor" (c-ring, γ, δ, and ε subunits) and a "stator" (the remainder of the complex). nih.gov

DomainSubunitStoichiometry (Mammalian)Primary Function
F1 (Catalytic Head)α3Structural, regulatory nucleotide binding
β3Catalytic sites for ATP synthesis
γ1Forms the rotating central stalk
δ1
ε1
Fo (Membrane-embedded Proton Channel)a1Forms proton half-channels
c-ring8-15Proton-driven rotor
b1Forms the stator/peripheral stalk
d1
Peripheral StalkF61
OSCP1

The synthesis of ATP by the F1 domain is driven by the rotation of the central stalk, a process known as rotary catalysis. nih.gov This mechanism is explained by the "binding change" model proposed by Paul Boyer. youtube.com According to this model, the three catalytic sites on the β subunits cycle through three distinct conformations:

Open (O): Has a very low affinity for substrates and products, allowing for the release of newly synthesized ATP. youtube.comresearchgate.net

Loose (L): Binds ADP and inorganic phosphate (Pi) loosely. youtube.comresearchgate.net

Tight (T): Binds ADP and Pi tightly and catalyzes the formation of ATP. youtube.comresearchgate.net

The rotation of the γ subunit, driven by the proton motive force, induces sequential conformational changes in the β subunits. nih.gov As the γ subunit rotates in 120° steps, it interacts differently with each β subunit, forcing them to cycle through the O, L, and T conformations. nih.gov This ensures that at any given moment, the three catalytic sites are in different states, leading to the continuous synthesis and release of ATP. youtube.com The energy from the proton gradient is not used directly to form the phosphate bond in ATP, but rather to drive the conformational changes that lead to the release of the tightly bound ATP from the catalytic site. youtube.comnih.gov

The proton motive force (PMF) is the energy source for ATP synthesis and consists of two components: a pH gradient (chemical potential) and an electrical membrane potential (electrical potential) across the inner mitochondrial membrane. nih.govnih.gov Protons from the intermembrane space, which has a higher proton concentration, flow down their electrochemical gradient into the matrix through the Fo domain of the ATP synthase. jax.orgyeastgenome.org

This proton translocation is facilitated by two aqueous half-channels within the 'a' subunit, which provide a pathway for protons to access and depart from the proton-binding sites on the c-ring. annualreviews.org The protonation and deprotonation of a conserved glutamate (B1630785) or aspartate residue on each c subunit causes the c-ring to rotate. annualreviews.org This rotation of the c-ring, which is physically connected to the central stalk (γ, δ, and ε subunits), drives the rotation of the central stalk within the F1 domain, thereby coupling proton translocation to ATP synthesis. nih.gov

The activity of mitochondrial ATP synthase is tightly regulated to match the cell's energy demands and to prevent wasteful ATP hydrolysis. nih.gov Several mechanisms contribute to this regulation:

Substrate Availability: The concentrations of ADP, Pi, and ATP are primary regulators. High levels of ADP and Pi stimulate ATP synthesis, while a high ATP/ADP ratio can inhibit the enzyme. nih.gov

Inhibitory Factor 1 (IF1): This is a small, dedicated inhibitory protein that prevents the reversal of ATP synthase activity, particularly under de-energized conditions such as hypoxia, where the proton motive force collapses. nih.gov IF1 binds to the F1 domain and locks the rotor, preventing the hydrolysis of ATP. nih.gov

Post-translational Modifications: The activity of ATP synthase can be modulated by various post-translational modifications, including phosphorylation and acetylation, although the precise physiological roles of these modifications are still being elucidated.

Transcriptional and Translational Control: Long-term regulation involves the control of the expression of the genes encoding the ATP synthase subunits. nih.gov

F-type ATP synthases are also found in bacteria and the thylakoid membranes of chloroplasts, where they share a fundamentally conserved structure and rotary mechanism with their mitochondrial counterparts. nih.govresearchgate.net However, there are notable differences in their subunit composition and regulation.

Prokaryotic ATP Synthases , such as the well-studied enzyme from Escherichia coli, generally have a simpler subunit composition compared to the mitochondrial enzyme. cam.ac.uk The F1 domain is typically composed of α3β3γδε subunits, while the Fo domain consists of a, b, and c subunits. microbenotes.com Bacterial ATP synthases are usually monomeric. nih.gov The number of c subunits in the rotor ring can vary significantly among different bacterial species. cam.ac.uk

Chloroplast ATP Synthase (cF1Fo) is responsible for ATP production during the light-dependent reactions of photosynthesis, a process called photophosphorylation. nih.gov Its structure and subunit composition are more similar to bacterial ATP synthases than to mitochondrial ones. nih.gov The cF1Fo is typically monomeric and its F1 domain has the α3β3γδε subunit stoichiometry. nih.govnih.gov A key regulatory feature of the chloroplast enzyme is thiol modulation. nih.gov A specific region on the γ subunit contains a disulfide bond that can be reduced in the light, activating the enzyme. In the dark, this bond reforms, inhibiting ATP hydrolysis. nih.gov This mechanism ensures that ATP is not wastefully hydrolyzed when photosynthesis is not active. nih.gov

Mitochondrial F-type ATP Synthase

Substrate-Level Phosphorylation

Substrate-level phosphorylation is a direct metabolic reaction that results in the formation of ATP (Adenosine Triphosphate) or GTP (Guanosine Triphosphate) by the transfer of a phosphoryl (PO₃) group from a high-energy substrate to ADP (Adenosine Diphosphate) or GDP (Guanosine Diphosphate). study.comlibretexts.org Unlike oxidative phosphorylation, this process is not dependent on an electron transport chain, oxygen, or a proton motive force. fiveable.meassaygenie.com It provides a rapid, though less efficient, source of ATP and can occur under both aerobic and anaerobic conditions. study.comwikipedia.org This mechanism is crucial in cells lacking mitochondria, such as human erythrocytes, and in muscles under oxygen-depleted conditions. wikipedia.org

The core of substrate-level phosphorylation lies in coupling an exergonic (energy-releasing) metabolic reaction with the endergonic (energy-requiring) synthesis of ATP. study.com The energy required to form the high-energy phosphate bond in ATP is supplied directly from the breaking of a higher-energy bond in a substrate molecule. libretexts.org This direct transfer is catalyzed by specific enzymes. fiveable.me

Substrate-level phosphorylation occurs in the cytoplasm during glycolysis and within the mitochondrial matrix during the citric acid cycle (also known as the Krebs cycle). study.comassaygenie.comwikipedia.org

Key Reactions in Glycolysis

During glycolysis, a central pathway for glucose metabolism, ATP is generated via substrate-level phosphorylation at two distinct steps. assaygenie.combiologydiscussion.com For each molecule of glucose that is processed, a net of two ATP molecules are produced through this mechanism. fiveable.me

The two ATP-producing reactions in glycolysis are:

Transfer of a phosphate group from 1,3-bisphosphoglycerate: The enzyme phosphoglycerate kinase catalyzes the transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate to ADP, resulting in the formation of ATP and 3-phosphoglycerate. study.comassaygenie.combiologydiscussion.comquora.com

Transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP): In the final step of glycolysis, the enzyme pyruvate (B1213749) kinase facilitates the transfer of a high-energy phosphate group from phosphoenolpyruvate to ADP, yielding ATP and pyruvate. study.combiologydiscussion.comquora.com

Interactive Data Table: Substrate-Level Phosphorylation in Glycolysis

Step (Glycolysis)SubstrateEnzymeProduct(s)ATP Yield (per glucose)
Reaction 71,3-BisphosphoglyceratePhosphoglycerate Kinase3-Phosphoglycerate + ATP2 ATP
Reaction 10PhosphoenolpyruvatePyruvate KinasePyruvate + ATP2 ATP

Key Reaction in the Citric Acid Cycle

In the citric acid cycle, which occurs in the mitochondria, one molecule of GTP (which is energetically equivalent to ATP) is produced per cycle through substrate-level phosphorylation. study.comfiveable.me This occurs during the conversion of succinyl-CoA to succinate. study.com

The enzyme succinyl-CoA synthetase catalyzes the removal of the CoA group from succinyl-CoA. study.com The energy released in this process is used to phosphorylate GDP to GTP. The GTP can then readily transfer its terminal phosphate group to ADP to form ATP in a reaction catalyzed by nucleoside-diphosphate kinase.

Interactive Data Table: Substrate-Level Phosphorylation in the Citric Acid Cycle

Metabolic PathwaySubstrateEnzymeProduct(s)High-Energy Phosphate Product
Citric Acid CycleSuccinyl-CoASuccinyl-CoA SynthetaseSuccinate + CoA-SH + GTPGTP (converts to ATP)

Adenosine Triphosphate Hydrolysis and Its Role in Energy Transduction

Bioenergetics and Thermodynamics of ATP Hydrolysis

Bioenergetics is the quantitative study of energy transformations in living organisms, which are governed by the laws of thermodynamics. slideshare.netuonbi.ac.ke The hydrolysis of ATP to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is a highly exergonic reaction, meaning it releases a significant amount of free energy. byjus.com This released energy is then harnessed to drive endergonic (energy-requiring) processes that would otherwise not occur spontaneously. fiveable.me

The Gibbs free energy change (ΔG) is a measure of the maximum reversible work that can be performed by a thermodynamic system at constant temperature and pressure. pearson.com It determines the spontaneity of a reaction.

The standard free energy change (ΔG°') for ATP hydrolysis refers to the energy released under a set of standard conditions (1 M concentration for all reactants except water, 25°C, and pH 7.0). pearson.com Under these conditions, the hydrolysis of ATP to ADP and Pi has a ΔG°' value of approximately -30.5 kJ/mol (or -7.3 kcal/mol). numberanalytics.comslideshare.netnih.gov This negative value indicates that the reaction is highly favorable and proceeds spontaneously under standard conditions. vaia.com The hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi) releases even more energy, with a ΔG°' of about -45.6 kJ/mol (-10.9 kcal/mol). stackexchange.com

However, the conditions inside a living cell are far from standard. The actual Gibbs free energy change (ΔG) for ATP hydrolysis is dependent on the intracellular concentrations of ATP, ADP, and Pi, as well as temperature, pH, and the concentration of magnesium ions (Mg²⁺), which stabilize the ATP molecule. stackexchange.combionumbers.orgwikipedia.org In typical cellular environments, the concentration of ATP is significantly higher than that of ADP and Pi, which pushes the reaction further from equilibrium. nih.govbionumbers.org Consequently, the actual ΔG for ATP hydrolysis in a cell is substantially more negative than the standard value, typically ranging from -50 to -65 kJ/mol (approximately -12 to -14 kcal/mol). byjus.comstackexchange.com This much larger energy release under physiological conditions makes ATP an even more potent energy source for cellular activities. wikipedia.org

Table 1: Gibbs Free Energy of ATP Hydrolysis
ParameterConditionValue (kJ/mol)Value (kcal/mol)Reference
Standard Free Energy (ΔG°') (ATP → ADP + Pi)Standard (1M concentrations, pH 7)-30.5-7.3 numberanalytics.comslideshare.net
Standard Free Energy (ΔG°') (ATP → AMP + PPi)Standard (1M concentrations, pH 7)-45.6-10.9 stackexchange.com
Actual Free Energy (ΔG) (ATP → ADP + Pi)Typical Cellular Conditions-50 to -65-12 to -14 byjus.comstackexchange.com

The spontaneity of ATP hydrolysis is governed by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS, where ΔH is the change in enthalpy (heat content), T is the absolute temperature, and ΔS is the change in entropy (disorder). vaia.comquizlet.com Both enthalpy and entropy changes contribute to the highly negative ΔG of ATP hydrolysis.

Enthalpy (ΔH): The enthalpy change for ATP hydrolysis is negative, meaning the reaction releases heat (exothermic). This is primarily due to two factors:

Relief of Electrostatic Repulsion: The triphosphate tail of ATP contains three or four closely packed negative charges at physiological pH. These charges repel each other, creating significant electrostatic stress. Hydrolysis breaks one of the phosphoanhydride bonds, separating the charges and reducing this repulsion, which results in a more stable, lower-energy state. quizlet.comuobaghdad.edu.iq

Resonance Stabilization: The products of hydrolysis, ADP and especially inorganic phosphate (Pi), have greater resonance stabilization than the reactants. The electrons on the terminal oxygen atoms of Pi can be delocalized over more atoms, which is a more stable configuration. uobaghdad.edu.iq

Table 2: Thermodynamic Contributions to ATP Hydrolysis
Thermodynamic ParameterContribution to SpontaneityPrimary ReasonReference
Enthalpy (ΔH)Favorable (Negative)Relief of charge repulsion and greater resonance stabilization of products. quizlet.comuobaghdad.edu.iq
Entropy (ΔS)Favorable (Positive)Increase in the number of molecules in the system (one reactant → two products). quizlet.comstackexchange.com
Gibbs Free Energy (ΔG)Highly Favorable (Negative)Combined effect of negative enthalpy and positive entropy changes. vaia.comkhanacademy.org

This creates a phosphorylated intermediate, which is more reactive and less stable than the original molecule. khanacademy.org The subsequent reaction, where the phosphate group is displaced, becomes exergonic. In this way, the energy from ATP is not released as heat but is directly transferred to the reactant molecule. fiveable.mejove.com

Key examples of energy coupling include:

Active Transport: The sodium-potassium (Na⁺/K⁺) pump uses ATP to transport Na⁺ ions out of the cell and K⁺ ions into the cell, both against their concentration gradients. aatbio.comjove.com ATP phosphorylates the pump protein, inducing a conformational change that moves the ions across the membrane. jove.com The energy from ATP hydrolysis is directly converted into the work of ion transport.

ATP-Dependent Molecular Motors and Mechanical Work

Molecular motors are protein-based machines that convert the chemical energy derived from ATP hydrolysis into mechanical force and directed movement. researchgate.netnih.gov These proteins are essential for a wide range of cellular activities, including intracellular transport, muscle contraction, and cell division. nih.govyoutube.com The general mechanism involves a cycle of ATP binding, hydrolysis, and product (ADP and Pi) release, with each step inducing specific conformational changes in the motor protein that result in movement. nih.govyoutube.com

Linear motors move along cytoskeletal filaments, which provide a polarized track for their unidirectional motion. nih.gov The three main families of cytoskeletal motor proteins are myosins, kinesins, and dyneins. taylorfrancis.com

Myosins: These motors primarily move along actin filaments. Myosin II is famous for its role in muscle contraction, where it forms thick filaments that slide past actin thin filaments. youtube.com The cycle begins with the myosin head bound to actin. ATP binding causes the myosin head to detach from the actin filament. The subsequent hydrolysis of ATP to ADP and Pi "cocks" the myosin head into a high-energy conformation. The myosin head then rebinds to the actin filament at a new position, and the release of Pi triggers the "power stroke," a conformational change that pulls the actin filament. Finally, the release of ADP returns the myosin head to its original state, ready for another cycle.

Kinesins: Kinesins are motor proteins that typically move cargo toward the plus-end of microtubules. youtube.com Many kinesins operate via a "hand-over-hand" mechanism. A kinesin dimer has two motor domains, or "heads." When one head is bound to the microtubule, the binding of ATP to this head induces a conformational change in a "neck linker" region. This change swings the second, unbound head forward to a new binding site on the microtubule. The leading head then hydrolyzes its ATP and releases Pi, weakening its binding to the microtubule, while the new leading head binds ATP, repeating the cycle and allowing for processive movement along the track. physicallensonthecell.org

Dyneins: Dyneins are large, complex motors that move cargo toward the minus-end of microtubules. youtube.com They are responsible for retrograde transport within the cell and for the beating of cilia and flagella. youtube.com The chemomechanical cycle of dynein is more complex than that of kinesin or myosin but follows the same principles. ATP binding to the motor domain causes the dynein to detach from the microtubule. ATP hydrolysis then causes a conformational change that repositions the motor for its next step. Re-binding to the microtubule and subsequent release of ADP and Pi generate the force for movement. biorxiv.org

Table 3: Comparison of Linear Molecular Motors
Motor ProteinFilament TrackTypical Direction of MovementPrimary Cellular FunctionsReference
MyosinActin FilamentsPlus-end (barbed end)Muscle contraction, cytokinesis, vesicle transport. youtube.com
KinesinMicrotubulesPlus-endAnterograde transport of organelles and vesicles. youtube.com
DyneinMicrotubulesMinus-endRetrograde transport, movement of cilia and flagella. youtube.com

In addition to linear motors, cells possess remarkable rotary motors that convert chemical energy into rotational torque. A prime example is the Vacuolar-type ATPase (V-ATPase). semanticscholar.org V-ATPases are complex protein assemblies found in the membranes of many organelles, where they function as ATP-driven proton pumps. semanticscholar.orgnih.gov

The V-ATPase is composed of two main domains:

V₁ domain: This is the soluble, hydrophilic portion that extends into the cytoplasm. It is responsible for ATP hydrolysis. wikipedia.org The V₁ domain consists of a hexamer of alternating A and B subunits, which contain the catalytic sites for ATP binding and hydrolysis, and a central rotor stalk (composed of D and F subunits). wikipedia.orgnih.gov

V₀ domain: This is the hydrophobic, transmembrane portion. It is responsible for proton translocation across the membrane. wikipedia.org It contains a ring of c subunits that rotates within the membrane. nih.gov

The chemomechanical coupling in V-ATPase involves the conversion of the chemical energy of ATP into mechanical rotation. The hydrolysis of ATP molecules at the catalytic sites in the V₁ domain induces sequential conformational changes in the A and B subunits. wikipedia.orgnih.gov These changes exert a force on the central D/F stalk, causing it to rotate. Because the central stalk is connected to the c-ring of the V₀ domain, its rotation forces the entire c-ring to rotate relative to the static membrane-anchored a-subunit. This rotation of the c-ring drives the transport of protons through a channel in the V₀ domain, pumping them against their electrochemical gradient. nih.govwikipedia.org Thus, V-ATPase functions as a molecular turbine, using the energy from ATP to perform the mechanical work of rotation, which in turn powers ion transport. semanticscholar.org

Force Generation and Directionality

The conversion of chemical energy stored in Adenosine Triphosphate (ATP) into mechanical work is a fundamental process for life, powering the movement of molecular motors within the cell. These protein-based machines, such as kinesins and dyneins, utilize the energy released from ATP hydrolysis to generate force and move in a specific direction along cytoskeletal tracks like microtubules. nih.govyoutube.com This process is not a random walk; instead, it is a highly regulated and directional movement essential for functions like vesicle transport, spindle assembly during cell division, and muscle contraction. nih.govyoutube.com

The mechanism involves a tightly coupled mechanochemical cycle where the motor protein alternates between binding ATP, hydrolyzing it to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi), and releasing the products. nih.gov Each step in this chemical cycle induces specific conformational changes in the motor protein's structure. For instance, in kinesins, binding to a microtubule triggers the release of ADP from the motor's nucleotide-binding site. nih.gov The subsequent binding of an ATP molecule to this empty site initiates a conformational change that causes a "power stroke," a motion that propels the motor forward. nih.gov Hydrolysis of the bound ATP then occurs, followed by the release of Pi, which prepares the motor for the next step. nih.gov

Similarly, dynein, another microtubule motor, harnesses ATP hydrolysis to generate movement. portlandpress.com The binding of ATP causes the dynein motor domain to detach from the microtubule and induces a "pre-stroke" conformational change in its "tail" structure. portlandpress.com Following hydrolysis, the release of phosphate triggers the power stroke as the motor rebinds to the microtubule, swinging the tail and generating force. portlandpress.com The directionality of these motors is intrinsic to their structure and the polarity of the cytoskeletal filaments they traverse, ensuring that cargo is transported to the correct destination within the cell. youtube.com

ATP-Binding Proteins (ABPs) and Membrane Transport

ATP-Binding Proteins are a vast and diverse group of proteins that utilize the energy of ATP binding and hydrolysis to perform various cellular functions. A prominent and ubiquitous class of ABPs is the ATP-Binding Cassette (ABC) transporter superfamily. youtube.comportlandpress.com Found in all known organisms, from bacteria to humans, these transporters are integral membrane proteins that move a wide array of substrates across biological membranes. youtube.comportlandpress.comnih.gov This transport is an active process, meaning it moves substrates against their concentration gradient, a feat made possible by coupling the movement to the energy released from ATP hydrolysis. researchgate.net

The basic architecture of an ABC transporter consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.govyoutube.com The TMDs are embedded in the cell membrane, forming the pathway for the substrate and providing substrate specificity. portlandpress.comresearchgate.net In contrast, the NBDs are located in the cytoplasm and are highly conserved across the superfamily; they function as the "engine" of the transporter, binding and hydrolyzing ATP to power the transport process. youtube.comnih.gov

Structural Basis of ATP-Binding Domains (Walker A, Walker B, H-loop, Q-loop, ABC Signature Motif)

The Nucleotide-Binding Domains (NBDs) of ABC transporters contain several highly conserved sequence motifs that are critical for ATP binding and hydrolysis. researchgate.netnih.gov The functional form of the NBD is a "head-to-tail" dimer, where motifs from both subunits contribute to form two composite ATP-binding sites at the dimer interface. nih.govembopress.org This dimeric structure is essential for the cooperative function of the transporter. nih.gov

The key conserved motifs include:

Walker A Motif (or P-loop): This motif (consensus sequence GxxxxGKT/S) interacts with the phosphate groups of the bound ATP molecule. portlandpress.comresearchgate.net

Walker B Motif: Characterized by a sequence of four hydrophobic residues followed by a conserved aspartate and glutamate (B1630785) (hhhhDE), this motif is involved in binding the Mg2+ cofactor and the catalytic glutamate acts as a general base, activating a water molecule for the nucleophilic attack on the γ-phosphate of ATP. portlandpress.comnih.gov

ABC Signature Motif (or C-loop): With a consensus sequence of LSGGQ, this is the hallmark of the ABC transporter family. portlandpress.comnih.gov In the NBD dimer, the signature motif of one subunit interacts with the ATP molecule bound to the Walker A and B motifs of the opposing subunit, a crucial interaction for ATP hydrolysis. nih.govembopress.org

Q-loop: This motif contains a highly conserved glutamine residue that is critical for coupling ATP hydrolysis to the conformational changes in the transmembrane domains. nih.gov It makes contact with the γ-phosphate of ATP and is involved in communication between the NBD and TMD. portlandpress.comnih.gov

H-loop: This motif contains a conserved histidine residue, which is also thought to play a role in ATP hydrolysis. nih.govnih.gov

D-loop: This loop contains a conserved aspartate and is thought to be involved in communication between the two ATP-binding sites within the NBD dimer, transmitting conformational changes across the interface. nih.govnih.gov

Key Motifs of ATP-Binding Domains in ABC Transporters

MotifKey Residues/SequencePrimary FunctionReference
Walker A (P-loop)GxxxxGKT/SBinds the phosphate groups of ATP. portlandpress.comresearchgate.net
Walker BhhhhDECoordinates Mg2+; the glutamate residue activates water for hydrolysis. portlandpress.comnih.gov
ABC Signature Motif (C-loop)LSGGQInteracts with ATP bound to the opposite NBD, essential for hydrolysis. portlandpress.comnih.gov
Q-loopConserved GlutamineCouples ATP hydrolysis to transport; contacts the γ-phosphate of ATP. portlandpress.comnih.gov
H-loopConserved HistidineContributes to ATP hydrolysis. nih.govnih.gov
D-loopConserved AspartateCommunication between the two ATP-binding sites. nih.govnih.gov

ATP Hydrolysis Cycle in ABC Transporters for Substrate Translocation

The transport of substrates by ABC transporters is driven by a dynamic cycle of conformational changes fueled by ATP. This process is generally described by the "alternating access" model, where the substrate-binding site in the TMDs is alternately exposed to the inside and outside of the membrane. portlandpress.com The binding and hydrolysis of ATP at the NBDs drive these conformational shifts. nih.gov

The cycle can be summarized as follows:

Resting State: In the absence of ATP, the NBDs are separated, and the TMDs are in an "inward-facing" conformation, open to the cytoplasm and ready to bind a substrate. portlandpress.complos.org

Substrate and ATP Binding: The binding of a substrate to the TMDs can increase the affinity of the NBDs for ATP. nih.gov The subsequent binding of two ATP molecules, one at each NBD, acts as "molecular glue," promoting the tight dimerization of the NBDs. nih.gov

Conformational Change: The dimerization of the NBDs triggers a large conformational change that is transmitted to the TMDs, causing them to reorient into an "outward-facing" conformation. acs.orgacs.org This movement translocates the substrate across the membrane and exposes it to the extracellular space (or into an organelle). researchgate.net

ATP Hydrolysis: Once the transporter is in the outward-facing state, ATP hydrolysis is triggered. While the exact sequence can vary, hydrolysis of one or both ATP molecules to ADP and Pi disrupts the NBD dimer interface. nih.govacs.org This cleavage of the phosphate bond itself may not be the power stroke; rather, ATP binding drives the major conformational change, and hydrolysis serves to reset the system. acs.org

Product Release and Reset: The release of Pi and then ADP destabilizes the NBD dimer, causing it to dissociate. portlandpress.com This dissociation is coupled to the return of the TMDs to the inward-facing conformation, completing the cycle and preparing the transporter for another round of transport. plos.orgacs.org

Diversity and Function of ABC Transporters

The ABC transporter superfamily is remarkably diverse, with members categorized into importers and exporters based on the direction of substrate transport. portlandpress.com Importers are predominantly found in prokaryotes and are crucial for the uptake of essential nutrients like sugars, vitamins, and ions. youtube.com Exporters are found in all organisms and perform a wide range of functions, including the removal of toxic substances and metabolic waste from cells, and the transport of lipids and peptides. youtube.comportlandpress.com In humans, 48 ABC transporters have been identified and are grouped into seven subfamilies (A to G). youtube.com

The functions of these transporters are vital for cellular and organismal health. For example, they are involved in lipid transport, including cholesterol and bile acids, which is critical for maintaining membrane integrity and metabolic homeostasis. youtube.com They also play a protective role by exporting toxins and xenobiotics out of cells. youtube.com However, this function is also implicated in significant medical challenges. In oncology, the overexpression of certain ABC exporters, such as P-glycoprotein (ABCB1), can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR) and treatment failure. youtube.commdpi.com In addition to drug resistance, mutations in various human ABC transporter genes are linked to a number of genetic diseases. youtube.com

Functional Diversity of ABC Transporters

TypePrimary LocationPrimary FunctionExamples of SubstratesReference
ImportersProkaryotesNutrient uptakeSugars, amino acids, peptides, ions, vitamins youtube.comnih.gov
ExportersProkaryotes & EukaryotesEfflux of toxins, drugs, and metabolites; lipid transportChemotherapeutic drugs, lipids, bile acids, toxins, peptides youtube.comportlandpress.commdpi.com

ATP as a Substrate in Kinase-Mediated Signal Transduction and Phosphorylation

Beyond its role in powering molecular motors and transporters, ATP (disodium salt) is the universal co-substrate for a class of enzymes called kinases. nih.gov Kinases mediate a crucial post-translational modification known as phosphorylation, which involves the transfer of the terminal (gamma) phosphate group from an ATP molecule to a specific amino acid—typically serine, threonine, or tyrosine—on a substrate protein. nih.govnih.gov This process is a cornerstone of cellular signal transduction. nih.gov

Phosphorylation acts as a molecular switch that regulates the biological activity of proteins. The addition of a negatively charged phosphate group can induce a conformational change in the target protein, altering it from an inactive to an active state, or vice versa. youtube.com This change can enable the protein to interact with other molecules, assemble protein complexes, or trigger a downstream cascade of signaling events. nih.gov The binding of ATP itself to the kinase is often a critical step that induces a conformational change in the kinase, activating it to catalyze the phosphoryl transfer. aatbio.com

The human genome contains over 500 protein kinase genes, highlighting their central role in regulating nearly all cellular pathways, including cell growth, differentiation, metabolism, and apoptosis. youtube.com The reversibility of phosphorylation, managed by opposing enzymes called phosphatases, allows for tight and dynamic control over these processes. nih.gov Dysregulation of kinase activity, often due to mutations, is a common feature in many diseases, most notably cancer, making kinases major targets for therapeutic drug development. nih.gov

Adenosine Triphosphate As a Signaling Molecule

Extracellular ATP (eATP) and Purinergic Signaling Networks

Purinergic signaling involves the release of purine (B94841) and pyrimidine (B1678525) nucleotides, such as ATP, into the extracellular space, where they act on specific cell surface receptors. nih.gov This system is integral to processes like inflammation, neurotransmission, and immune responses. mdpi.comnih.gov The concentration of eATP is typically low under normal conditions but can increase significantly in response to cellular stress, injury, or activation. frontiersin.org

Cells release ATP into the extracellular environment through several regulated mechanisms, not just through passive leakage from damaged or dying cells. These pathways include:

Vesicular Release: Similar to neurotransmitters, ATP can be stored in vesicles and released via exocytosis. This is a key mechanism in synaptic and non-synaptic neuronal communication.

Channel-Mediated Release: Several types of membrane channels are permeable to ATP. These include:

Pannexin-1 (Panx1) channels: These channels form pores in the cell membrane and are a primary route for ATP release from many cell types, often in response to stimuli like apoptosis or mechanical stress. nih.gov

Connexin hemichannels: These are half-channels that can open to release ATP into the extracellular space. mdpi.com

P2X7 receptors: Under prolonged stimulation with high concentrations of ATP, the P2X7 receptor itself can form a large, non-selective pore that allows for further ATP release, creating a positive feedback loop. nih.govnih.gov

Transporter-Mediated Release: ATP can be actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter family. nih.gov

Microparticle/Exosome Release: ATP can be encapsulated within extracellular vesicles, such as microparticles and exosomes, which are then released from the cell. This can be a significant release mechanism, especially under conditions of nutrient deprivation. nih.gov

Once in the extracellular space, ATP and its breakdown products exert their effects by binding to a family of receptors known as purinergic receptors, specifically the P2 receptors. wikipedia.org These are broadly divided into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). nih.govresearchgate.net

The P2 receptor family is diverse, with multiple subtypes in both the P2X and P2Y families, each with distinct ligand preferences and tissue distribution.

P2X Receptors: There are seven mammalian P2X receptor subtypes (P2X1-P2X7). researchgate.net They are ion channels that open in response to ATP binding, allowing the rapid influx of cations like Na⁺ and Ca²⁺, and the efflux of K⁺. researchgate.net This leads to membrane depolarization and the initiation of intracellular signaling events. nih.gov ATP is the primary physiological agonist for all P2X receptors. researchgate.net However, the sensitivity and activation kinetics differ between subtypes. For instance, P2X1 and P2X3 receptors are sensitive to both free ATP and MgATP²⁻, while P2X2 and P2X4 receptors are preferentially activated by free ATP. nih.gov The P2X7 receptor is notable for its low sensitivity, requiring high concentrations of ATP for activation. researchgate.net

P2Y Receptors: There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). researchgate.net As GPCRs, they are activated by a broader range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. nih.gov This allows for a more nuanced response to the extracellular nucleotide environment. For example, ATP is a potent agonist for P2Y₂ and P2Y₁₁ receptors, while ADP preferentially activates P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. tocris.com Uracil nucleotides like UTP and UDP activate P2Y₂, P2Y₄, and P2Y₆ receptors. tocris.com

Receptor FamilyReceptor SubtypePrimary Natural LigandsTransduction Mechanism
P2XP2X1ATP, MgATP²⁻Ligand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X2ATPLigand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X3ATP, MgATP²⁻Ligand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X4ATPLigand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X5ATPLigand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X6ATPLigand-gated ion channel (Na⁺, Ca²⁺ influx)
P2X7ATP (high concentration)Ligand-gated ion channel / Pore formation
P2YP2Y₁ADPGq-coupled (PLC activation)
P2Y₂ATP, UTPGq-coupled (PLC activation)
P2Y₄UTPGq-coupled (PLC activation)
P2Y₆UDPGq-coupled (PLC activation)
P2Y₁₁ATPGs/Gq-coupled (Adenylyl cyclase/PLC activation)
P2Y₁₂ADPGi-coupled (Adenylyl cyclase inhibition)
P2Y₁₃ADPGi-coupled (Adenylyl cyclase inhibition)
P2Y₁₄UDP, UDP-glucoseGi-coupled (Adenylyl cyclase inhibition)

The activation of P2X and P2Y receptors initiates distinct intracellular signaling cascades.

P2X Receptor Signaling: As ion channels, P2X receptor activation leads to a rapid influx of cations. The resulting increase in intracellular Ca²⁺ is a key signaling event, activating a multitude of downstream molecules, including various protein kinases and transcription factors that regulate processes like neurotransmission, muscle contraction, and inflammation. nih.gov

P2Y Receptor Signaling: P2Y receptors, being GPCRs, trigger more complex and varied intracellular signaling pathways depending on the G protein they couple to. nih.gov

Gq/11-coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): These receptors activate phospholipase C (PLC). nih.govtocris.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. DAG, along with Ca²⁺, activates protein kinase C (PKC).

Gi/o-coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govtocris.com This reduction in cAMP levels affects the activity of protein kinase A (PKA).

Gs-coupled P2Y Receptors (P2Y₁₁): The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels. tocris.com

These signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, ultimately control a wide range of cellular functions such as proliferation, differentiation, migration, and apoptosis. nih.govwikipedia.orgfiveable.me

The signaling activity of eATP is tightly regulated by a family of cell-surface enzymes called ectonucleotidases. These enzymes sequentially hydrolyze ATP and its metabolites, terminating their signaling and generating new signaling molecules, most notably adenosine. frontiersin.org

Two key ectonucleotidases, CD39 (ectonucleoside triphosphate diphosphohydrolase-1, ENTPD1) and CD73 (ecto-5'-nucleotidase, NT5E), work in tandem to convert eATP into adenosine. nih.govfrontiersin.org

CD39: This enzyme is the first and rate-limiting step in the ATP degradation cascade. It hydrolyzes ATP to adenosine diphosphate (B83284) (ADP) and then ADP to adenosine monophosphate (AMP). nih.govresearchgate.net

CD73: This enzyme takes over from CD39, catalyzing the final step of the conversion by dephosphorylating AMP to generate adenosine. researchgate.netnih.gov

Ectonucleotidase-Mediated eATP Metabolism and Adenosine Generation

Interplay with P1 Adenosine Receptors

The signaling actions of ATP are intricately linked with those of its breakdown product, adenosine. While ATP directly activates P2 purinergic receptors, its rapid extracellular hydrolysis by ectonucleotidases yields adenosine, which in turn activates a distinct class of receptors known as P1 receptors, or adenosine receptors. wikipedia.orgnih.govnih.gov This enzymatic cascade creates a sophisticated regulatory system where the initial pro-inflammatory signals of ATP can be counterbalanced by the subsequent actions of adenosine. nih.gov

There are four subtypes of P1 receptors: A₁, A₂A, A₂B, and A₃. nih.gov The interaction is often characterized by opposing effects; for instance, where extracellular ATP promotes inflammation, adenosine frequently exerts anti-inflammatory effects. wikipedia.orgnih.gov A clear example of this is seen in the regulation of cytokine release from monocytes and macrophages, where adenosine, acting via A₂A and A₂B receptors, can terminate the cellular activation initially promoted by ATP. nih.gov However, adenosine can also contribute to inflammatory processes, such as triggering the degranulation of mast cells through P1 receptors. wikipedia.org

Intracellular ATP Homeostasis as a Regulatory Signal

Beyond its role as an energy source, the maintenance of a stable intracellular ATP concentration, or homeostasis, serves as a fundamental regulatory signal. Cells maintain a remarkably high concentration of ATP, typically in the millimolar range (1-10 mM), which is significantly more than required for most metabolic processes. frontiersin.orgmdpi.com This observation has led to the understanding that ATP has other vital intracellular functions.

Recent findings suggest that at these high concentrations, ATP acts as a biological hydrotrope, a molecule that enhances the solubility of other molecules. mdpi.com This action helps to prevent the non-productive aggregation of proteins, thereby maintaining their proper conformation and function. mdpi.com

The cell's internal state is highly sensitive to fluctuations in ATP levels. For example, the progression of the cell cycle is monitored by energy-sensing checkpoints that assess ATP availability before a cell commits to division. wikipedia.org This regulatory role is conserved across life forms. In plants, the protein SnRK1α acts as a master sensor and regulator, working to restore ATP pool equilibrium in response to deficits that could otherwise impair growth and stress resistance. nih.gov In cardiac muscle cells, dynamic, beat-to-beat fluctuations in ATP concentration have been observed, highlighting a real-time electrometabolic coupling that regulates heart contraction and signaling pathways. nih.gov Similarly, studies in yeast demonstrate that intracellular ATP levels are dynamically regulated by metabolic activities and the function of membrane-bound ATPases. researchgate.net

ATP in Immune Cell Activation and Inflammatory Responses

Extracellular ATP is a potent and pivotal signaling molecule in the realms of immunity and inflammation. medchemexpress.comjst.go.jp Released from cells during infection, trauma, or other forms of cellular stress, it acts as a primary signal to alert the immune system to a potential threat or injury. researchgate.netwikipedia.orgnih.gov

When cells undergo damage or necrotic death, they release their internal contents into the surrounding environment. frontiersin.orgmdpi.com The subsequent surge in extracellular ATP concentration serves as a quintessential Danger-Associated Molecular Pattern (DAMP). wikipedia.orgfrontiersin.orgnih.gov DAMPs, also known as alarmins, are endogenous molecules that signal tissue damage to the innate immune system. wikipedia.org

In its role as a DAMP, extracellular ATP initiates a robust inflammatory response. frontiersin.orgnih.gov It acts as a powerful chemoattractant, functioning as a "find-me" signal that recruits phagocytic immune cells, such as macrophages and neutrophils, to the site of injury to clear dead cells and debris. nih.govmdpi.commdpi.com This process is crucial for initiating tissue repair and mounting a defense against pathogens.

One of the most critical functions of extracellular ATP in immunity is its ability to activate the NLRP3 inflammasome. nih.govkarger.com The inflammasome is a cytosolic protein complex that, when assembled, drives inflammatory responses. frontiersin.org Extracellular ATP, acting as a key "second signal" following initial priming by microbial components, binds to the P2X7 purinergic receptor on the surface of immune cells like macrophages. nih.govnih.govfrontiersin.org

This binding event triggers the assembly of the NLRP3 inflammasome, which in turn activates the enzyme caspase-1. mdpi.comnih.govasm.org Activated caspase-1 is a protease that cleaves the inactive precursors of two powerful pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms. karger.comfrontiersin.orgnih.gov The secretion of these mature cytokines amplifies the inflammatory cascade. This pathway can also lead to a pro-inflammatory form of programmed cell death known as pyroptosis. nih.govnih.gov Research has also implicated AMP-activated protein kinase (AMPK) signaling in the regulation of this ATP-induced inflammasome activation. nih.govnih.gov

ATP signaling profoundly modulates the secretion profile of cytokines and chemokines from immune cells, effectively shaping the nature and course of the inflammatory response. nih.govnih.gov As discussed, ATP is indispensable for the unconventional secretion of IL-1β and IL-18 through the activation of the inflammasome. mdpi.comnih.gov

Intriguingly, ATP signaling can have divergent effects on different types of cytokines. While essential for IL-1β release, it has been reported to inhibit the secretion of classically secreted cytokines like Tumor Necrosis Factor (TNF). nih.gov However, further investigation has revealed a more nuanced mechanism: rather than a simple inhibition, ATP redirects TNF trafficking. It curtails the release of soluble TNF while promoting the packaging of the membrane-bound form of TNF into extracellular microvesicles. nih.gov This represents an unconventional secretion pathway that allows for cell-to-cell signaling without direct contact. nih.gov

Furthermore, extracellular ATP stimulates macrophages to produce and secrete chemokines, such as Macrophage Inflammatory Protein-2 (MIP-2) in mice, which are functional homologs of human IL-8. nih.gov These chemokines are vital for recruiting neutrophils to sites of inflammation and infection. nih.gov Thus, ATP acts as a critical regulatory switch, finely tuning the release of a diverse array of inflammatory mediators.

Advanced Research Methodologies and Applications Utilizing Adenosine Triphosphate Disodium Salt

Quantitative Biochemical Assays for Adenosine (B11128) Triphosphate and Related Enzymes

The precise measurement of Adenosine Triphosphate (ATP) and the activity of enzymes that metabolize it, such as ATPases, are crucial for elucidating cellular energy status and various enzymatic functions. A variety of quantitative biochemical assays have been developed, each with distinct principles and applications. These methods include highly sensitive bioluminescence-based detection, traditional radiometric assays, and versatile spectrophotometric and fluorometric approaches.

Bioluminescence-Based ATP Detection

Bioluminescence assays are renowned for their high sensitivity and are widely employed for the rapid quantification of ATP. abcam.com These methods are predicated on the light-producing chemical reaction catalyzed by the enzyme luciferase.

The most common bioluminescent assay for ATP utilizes the firefly luciferase enzyme. pdihc.com The reaction proceeds in two main steps. First, in the presence of magnesium ions (Mg²⁺), luciferase catalyzes the adenylation of D-luciferin by ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi). abcam.comsigmaaldrich.com In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which upon decaying to its ground state, emits a photon of light. pdihc.comabcam.commpbio.com The intensity of the emitted light, typically in the yellow-green spectrum (around 550-570 nm), is directly proportional to the concentration of ATP in the sample, assuming other substrates are in excess. pdihc.comsigmaaldrich.com This relationship allows for the precise quantification of ATP levels. mpbio.com

The direct correlation between ATP levels and the number of viable cells makes the luciferin-luciferase assay a powerful tool for assessing cellular energy status and determining biomass. abcam.com Since ATP is rapidly degraded upon cell death, its presence is a strong indicator of metabolic activity and cell viability. abcam.com

Cellular Energy Status: Researchers utilize this assay to monitor the energetic state of cells under various physiological and pathological conditions. For instance, it can be used to assess the impact of drugs, toxins, or environmental stressors on cellular metabolism. news-medical.netcodecademy.com A decrease in intracellular ATP concentration can signify cell injury or metabolic inhibition. codecademy.com

Biomass Determination: The ATP bioluminescence assay is a rapid and sensitive method for estimating the total biomass in a sample, as all living organisms contain ATP. pdihc.comscience.gov This has practical applications in diverse fields, from monitoring microbial contamination in water and food to assessing the efficacy of antimicrobial agents. abcam.comchemicalbook.comhubspotusercontent-na1.net The amount of light produced can be correlated to the number of viable cells present in the sample. abcam.com However, it is important to note that this method measures ATP from all sources, including microbial and non-microbial cells, which can be a limitation in certain contexts. nih.govcellbiolabs.com

Radiometric Assays for ATPase Activity Measurement

Radiometric assays are a classic and highly sensitive method for measuring the activity of ATPases and other ATP-hydrolyzing enzymes. These assays typically involve the use of ATP that has been radioactively labeled, most commonly with Phosphorus-32 ([³²P]) at the gamma phosphate (B84403) position ([γ-³²P]ATP). rhhz.netnih.gov

The principle of this assay is to measure the rate of hydrolysis of [γ-³²P]ATP to ADP and radioactive inorganic phosphate (³²Pi). nih.gov After the enzymatic reaction, the unhydrolyzed [γ-³²P]ATP is separated from the released ³²Pi. nih.gov A common method for this separation involves the use of activated charcoal, which binds the larger ATP molecules, while the smaller phosphate ions remain in solution. nih.gov The amount of radioactivity in the supernatant, which corresponds to the liberated ³²Pi, is then quantified using a scintillation counter. publish.csiro.au This allows for the direct and sensitive measurement of ATPase activity. rhhz.netnih.gov

Radiometric assays are particularly advantageous for studying enzymes with low activity or when only small amounts of purified protein are available, due to their ability to detect femtomolar levels of free phosphate. rhhz.netnih.gov They are also less susceptible to interference from sample turbidity, which can be a problem in other assay formats. nih.govresearchgate.net However, the use of radioactive materials presents safety hazards and requires specialized handling and disposal procedures, making it less suitable for high-throughput screening applications. nih.govsquarespace.com

Spectrophotometric and Fluorometric Approaches for ATP Determination

Spectrophotometric and fluorometric assays offer versatile and often safer alternatives to radiometric methods for ATP determination.

Spectrophotometric Assays: These methods are frequently based on enzyme-coupled reactions where the production or consumption of ATP is linked to a change in the absorbance of a chromogenic substance. nih.govresearchgate.net A widely used approach for measuring ATPase activity involves coupling the hydrolysis of ATP to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.netnih.govresearchgate.net In this system, the ADP produced by the ATPase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Subsequently, lactate (B86563) dehydrogenase uses pyruvate to oxidize NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. researchgate.netnih.govresearchgate.netnih.gov The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis. researchgate.net While generally robust, these coupled assays can be sensitive to the chemical environment of the sample, which might affect the activity of the coupling enzymes. nih.gov

Fluorometric Assays: Fluorometric methods for ATP detection typically offer higher sensitivity than colorimetric assays. sigmaaldrich.comsigmaaldrich.com These assays often employ fluorescent probes that change their emission properties upon interaction with ATP or a product of an ATP-dependent reaction. rhhz.netmdpi.com For example, some kits utilize a series of enzyme-coupled reactions that lead to the production of hydrogen peroxide in an ATP-dependent manner. The hydrogen peroxide then reacts with a fluorogenic substrate to produce a highly fluorescent product. aatbio.com Other approaches use fluorescent probes that directly bind to ATP, leading to a change in fluorescence intensity or a shift in emission/excitation wavelengths. rhhz.netmdpi.com These methods are well-suited for high-throughput screening due to their simplicity and sensitivity. nih.gov

Table 1: Comparison of Common ATP Assay Methodologies

MethodologyPrinciplePrimary ApplicationAdvantagesDisadvantages
Bioluminescence (Luciferin-Luciferase)Enzymatic (luciferase) reaction where light output is proportional to ATP concentration. pdihc.commpbio.comCell viability, biomass determination, cytotoxicity. abcam.comcodecademy.comExtremely high sensitivity, rapid, wide dynamic range. abcam.combmglabtech.comSignal can be inhibited by various compounds, does not differentiate between ATP sources (microbial vs. other). cellbiolabs.commdpi.com
RadiometricMeasures the release of radiolabeled phosphate ([³²P]Pi) from [γ-³²P]ATP. nih.govATPase/kinase activity measurement, particularly for low-activity enzymes. rhhz.netnih.govVery high sensitivity, direct measurement, not affected by sample turbidity. rhhz.netnih.govRequires handling of radioactive materials, hazardous waste, not suitable for high-throughput screening. nih.govsquarespace.com
SpectrophotometricEnzyme-coupled reactions leading to a change in absorbance (e.g., NADH oxidation). nih.govresearchgate.netATPase/kinase kinetics, continuous monitoring of enzyme activity. nih.govContinuous measurement, no radioactivity, relatively inexpensive. publish.csiro.aunih.govLower sensitivity than other methods, potential for interference with coupling enzymes. publish.csiro.aunih.gov
FluorometricUse of fluorescent probes that change properties upon interaction with ATP or its reaction products. rhhz.netmdpi.comHigh-throughput screening, quantification of ATP in various samples. aatbio.comnih.govHigh sensitivity (often higher than colorimetric), amenable to HTS, non-radioactive. sigmaaldrich.comsigmaaldrich.comPotential for interference from fluorescent compounds in the sample, photobleaching. mdpi.comnih.gov

Genetic and Molecular Approaches in ATP Metabolism Research

The study of ATP metabolism has been revolutionized by the advent of genetic and molecular techniques. These approaches allow for the investigation of ATP dynamics and the function of related enzymes within the complex environment of living cells and organisms.

Reporter Genes: Reporter genes encoding easily detectable proteins are powerful tools for studying gene expression and other cellular events. publish.csiro.auandrewheiss.com In the context of ATP metabolism, the firefly luciferase gene is frequently used as a reporter. andrewheiss.comnbinno.com By placing the luciferase gene under the control of a specific promoter, researchers can monitor transcriptional activity in response to changes in cellular energy status. publish.csiro.auacs.org Furthermore, luciferase itself can be used as an intracellular ATP sensor; when the substrate luciferin (B1168401) is supplied to cells expressing luciferase, the resulting luminescence provides a real-time measure of cytoplasmic ATP concentrations. nih.gov

Genetically Encoded ATP Sensors: A significant advancement in the field is the development of genetically encoded fluorescent ATP sensors. nih.gov These are fusion proteins, often based on green fluorescent protein (GFP) variants, that change their fluorescent properties in response to binding ATP. researchgate.netnih.gov Examples include Perceval and the ATeam and iATPSnFR series of sensors. nih.govresearchgate.netnih.gov These sensors can be targeted to specific subcellular compartments, such as the cytoplasm or mitochondria, allowing for the visualization of ATP dynamics with high spatial and temporal resolution. nih.govresearchgate.netnbinno.com This enables the study of localized ATP production and consumption, providing insights that are not achievable with assays on bulk cell lysates. nih.gov

Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the DNA sequence of a gene, resulting in changes to the amino acid sequence of the encoded protein. nih.govplos.org In ATP metabolism research, site-directed mutagenesis is invaluable for studying the structure-function relationships of ATPases and other ATP-binding proteins. abcam.comsigmaaldrich.com By mutating specific amino acid residues hypothesized to be involved in ATP binding or hydrolysis, researchers can assess the impact of these changes on enzyme activity. abcam.comprotocols.io This approach has been instrumental in identifying key catalytic residues and understanding the mechanistic details of enzymes like ATP synthase. abcam.com

Knockdown and Knockout Models: To understand the role of a specific gene in ATP metabolism, researchers often employ knockdown or knockout techniques. Gene knockdown, often achieved using RNA interference (RNAi) or CRISPR interference (CRISPRi), reduces the expression of a target gene. nih.govplos.org Gene knockout, typically using CRISPR-Cas9 technology, completely inactivates a gene. tribioscience.com By observing the metabolic consequences of reducing or eliminating a specific protein, such as an enzyme in a metabolic pathway or a subunit of an ATPase, scientists can infer its function in cellular energy production and consumption. nih.govnih.gov Genome-wide screens using these technologies have been used to identify novel genes involved in the regulation of cellular ATP levels. news-medical.netnih.gov

Genetic Manipulation of ATP Synthesis and Consumption Pathways

The regulation of cellular ATP levels is a delicate balance between production and consumption, governed by a complex network of genes. nih.gov Genetic manipulation techniques, particularly CRISPR-based technologies, have become powerful tools for dissecting these pathways. By systematically turning genes on or off, researchers can identify their specific roles in ATP homeostasis. news-medical.net

A landmark study combined CRISPR genome targeting with a specialized screening tool that detects cellular ATP levels. news-medical.net This approach allowed for the high-throughput identification of genes that, when suppressed, either increased or decreased ATP levels. From over 2,200 genes tested, 156 were identified as having the most potent effects. news-medical.net This methodology provides a direct link between a specific gene and its impact on the cell's energy state.

The manipulation of these genetic pathways is not only crucial for fundamental research but also holds therapeutic potential. By identifying genes that control energy levels, it may be possible to develop strategies to correct energy failure in diseases like mitochondrial disorders, heart disease, and neurodegeneration. news-medical.net Conversely, for conditions like cancer where some cells exhibit excessive energy production, turning off specific energy-modulating genes has been shown to inhibit tumor cell growth. news-medical.net

The primary pathways for ATP synthesis are glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. creative-proteomics.com Genetic manipulation studies have demonstrated a reciprocal inhibition between these two processes; promoting glycolysis can inhibit respiration and vice versa. nih.govresearchgate.net This cross-optimization highlights the intricate control mechanisms cells use to manage energy production based on substrate availability and cellular demand.

Systems-Level Analysis of ATP Homeostasis: The "ATPome" Concept

To achieve a comprehensive understanding of how cellular energy is regulated, researchers have moved towards systems-level analyses. This has given rise to the "ATPome" concept—a complete map of the genes and pathways that collectively regulate cellular ATP. nih.govresearchgate.net This approach integrates genome-wide screening with sensitive detection methods to provide a holistic view of ATP homeostasis.

The core methodology for defining the ATPome involves a genome-wide CRISPR interference/activation (CRISPRi/a) screen coupled with a fluorescent ATP biosensor. nih.govresearchgate.net This allows for the sorting of cells based on their intracellular ATP levels, thereby identifying genes whose perturbation leads to significant changes in cellular energy. researchgate.net This powerful platform has been used to systematically catalog the genetic modulators of ATP. nih.gov

This systems-level analysis has revealed that ATP levels are controlled by distinct mechanisms that either promote energy production or inhibit its consumption. nih.gov The research has identified not only the expected players in core metabolic pathways like glycolysis and oxidative phosphorylation but also a host of other genes involved in diverse cellular processes that indirectly impact the energy state. nih.govresearchgate.net For example, knockdown of genes in respiratory chain complexes I and III was found to decrease ATP while increasing reactive oxygen species (ROS), whereas knockdown of complex IV components also decreased ATP but with a corresponding decrease in ROS. nih.govpnas.org

The ATPome concept provides a framework for understanding how different metabolic pathways are interconnected and co-regulated. A key finding is the reciprocal inhibition between the HIF1 pathway (promoting glycolysis) and mitochondrial respiration. nih.govresearchgate.net This means that enzymes promoting glycolysis can suppress respiration even when no ATP is being produced through glycolysis. researchgate.net This intricate balance suggests that cells have evolved sophisticated mechanisms to optimize energy production and that suppressing one mode of metabolism can paradoxically boost energy levels under certain restrictive conditions. nih.govresearchgate.net

Methodology Description Key Findings Reference
CRISPRi/a Screen + ATP BiosensorGenome-wide screen to identify genes that regulate cellular ATP levels by sorting cells based on biosensor fluorescence.Identification of the "ATPome"; HK2 as a major ATP consumer; reciprocal inhibition between glycolysis and respiration. nih.govresearchgate.net
Comparative CRISPRi Screen (ATP vs. ROS)A screening platform to compare the effects of respiratory gene knockdown on both ATP and reactive oxygen species (ROS) levels.Dissociation of ATP production and ROS generation; identification of genes that can manipulate each independently. nih.govpnas.org

Development and Application of Genetically Encoded ATP Biosensors

Directly measuring ATP dynamics within the complex and compartmentalized environment of a living cell is a significant challenge. To overcome this, researchers have developed genetically encoded ATP biosensors, which are powerful tools for visualizing real-time spatiotemporal changes in ATP concentrations. mdpi.comnih.gov These biosensors are proteins engineered to change their fluorescence or bioluminescence properties upon binding to ATP. mdpi.comnih.gov

These biosensors offer several advantages over traditional methods. They can be targeted to specific subcellular compartments, such as the cytosol, mitochondria, or nucleus, providing critical insights into the spatial heterogeneity of energy metabolism. mdpi.comnih.gov This allows for the direct evaluation of how ATP levels fluctuate in different organelles in response to various stimuli or in disease states. mdpi.comnih.gov The technology enables long-term, real-time imaging in single living cells, a feat not possible with methods that require cell lysis. mdpi.comnih.gov

Many of these sensors are based on Förster resonance energy transfer (FRET), where the binding of ATP to a sensing domain induces a conformational change that alters the distance or orientation between two fluorescent proteins, leading to a change in the FRET signal. nih.gov Other designs utilize circularly permuted fluorophores that change their brightness upon ATP-induced conformational shifts. mdpi.com A key feature is their direct binding to ATP, which minimizes errors from interactions with other metabolites or dependence on enzymatic reactions that may be affected by other cellular conditions, such as oxygen availability. mdpi.com

Applications of these biosensors are broad and impactful. They are used to study:

Cellular Bioenergetics: Understanding how different cell types and tissues manage their energy supply and demand under normal and pathological conditions. nih.gov

Disease Mechanisms: Investigating how energy metabolism is perturbed in diseases such as cancer, neurodegeneration, and cardiovascular disorders. mdpi.comnih.gov

Metabolic Engineering: Monitoring cellular productivity in real-time for biotechnological applications, such as observing amino acid production in single bacterial cells. plos.org

Functional Genomics: Serving as the readout in high-throughput screens (as in the ATPome studies) to link genes to their metabolic functions. researchgate.netresearchgate.net

Biosensor Type Mechanism Advantages References
FRET-based sensorsATP binding induces a conformational change, altering the distance/orientation between two fluorescent proteins and changing the FRET signal.Ratiometric measurement, can be targeted to specific organelles. nih.gov
Luciferase-based sensorsUtilize the luciferin-luciferase reaction, which produces light in an ATP-dependent manner.High sensitivity. mdpi.com
Single Fluorescent Protein sensorsA single fluorescent protein is engineered to change its fluorescence intensity upon ATP binding.Simpler construct, good for detecting small changes in specific compartments. mdpi.com

Structural and Biophysical Studies of ATP-Interacting Macromolecules

Understanding the function of ATP requires detailed knowledge of how it interacts with proteins at a molecular level. High-resolution structural and biophysical techniques are essential for elucidating the mechanisms by which proteins bind ATP and convert its chemical energy into mechanical work, transport gradients, or other cellular functions.

Cryo-Electron Microscopy and X-ray Crystallography of ATP Synthases and ABC Transporters

ATP Synthases: These rotary enzymes are responsible for producing the majority of cellular ATP. nih.gov Advances in single-particle cryo-electron microscopy (cryo-EM) have revolutionized our understanding of their structure and function. frontiersin.org Cryo-EM allows for the determination of high-resolution structures of these large, dynamic, and membrane-embedded complexes in near-native conditions. tsinghua.edu.cnresearchgate.net

Cryo-EM studies have revealed the detailed architecture of both the soluble F1 region, where ATP is synthesized, and the membrane-embedded FO region, which translocates protons. nih.govfrontiersin.org These structures have been determined for ATP synthases from mitochondria, chloroplasts, and bacteria, highlighting both conserved mechanisms and species-specific diversity. nih.govfrontiersin.org Importantly, cryo-EM has captured the enzyme in different conformational states, providing snapshots that illustrate the rotational mechanism and the flexibility of the complex. nih.govnih.gov For example, structures of the yeast mitochondrial ATP synthase were determined at resolutions of 3.6 Å and 3.8 Å, revealing how the F1 and FO motors are coupled and how inhibitors like oligomycin (B223565) can block its function. nih.gov

ABC Transporters: The ATP-binding cassette (ABC) transporter superfamily uses the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. wikipedia.orgnih.gov X-ray crystallography has been instrumental in determining the atomic-resolution structures of these proteins, providing a basis for understanding their transport cycle. nih.gov

The crystal structure of HisP, the ATP-binding subunit of a bacterial histidine transporter, was one of the first to be solved at high resolution (1.5 Å). nih.gov Since then, numerous structures of full-length ABC transporters, such as MsbA and BtuCD, have been determined. wikipedia.orgresearchgate.net These structures, captured in different states (e.g., inward-facing, outward-facing, and occluded), support an "alternating-access" model. wikipedia.orgresearchgate.net In this model, the transporter alternates between conformations that expose the substrate-binding site to either the inside or the outside of the cell, with the binding and hydrolysis of ATP driving these conformational changes. wikipedia.org

Macromolecule Technique Key Structural Insights References
ATP Synthase Cryo-Electron Microscopy (Cryo-EM)Revealed architecture of F1 and FO regions, different conformational states illustrating rotary mechanism, and inhibitor binding sites. nih.govfrontiersin.orgnih.gov
ABC Transporters X-ray CrystallographyDetermined atomic structures of nucleotide-binding domains and full-length transporters (e.g., HisP, MsbA), supporting the "alternating-access" transport model. nih.govresearchgate.netresearchgate.net

Single-Molecule Techniques for Probing Motor Protein Dynamics

Molecular motors, such as myosins and kinesins, are enzymes that convert the chemical energy of ATP hydrolysis into mechanical force and directed movement along cytoskeletal filaments. washington.edu Single-molecule techniques have been crucial for observing the activity of individual motor proteins, revealing details of their mechanochemical cycle that would be obscured in bulk assays. washington.edunih.gov

Techniques like optical tweezers (or laser traps) allow researchers to apply and measure piconewton-scale forces and track nanometer-scale displacements of a single motor protein. nih.gov By attaching a bead to a single kinesin molecule, its successive steps along a microtubule can be precisely measured. nih.gov These experiments have shown that a conventional kinesin motor moves in discrete steps of about 8.2 nm, with each step being tightly coupled to the hydrolysis of a single ATP molecule. nih.gov

Single-molecule fluorescence microscopy , particularly Total Internal Reflection Fluorescence (TIRF) microscopy, enables the direct visualization of single fluorescently-labeled motor proteins as they move along their tracks. youtube.com Furthermore, by using fluorescently labeled ATP analogues, it is possible to directly correlate the chemical events of the ATPase cycle (ATP binding, hydrolysis, product release) with the mechanical events (stepping, force generation). nih.gov These studies have revealed that the movement of motor proteins involves biasing random thermal Brownian motion into directional movement. nih.gov

Förster Resonance Energy Transfer (FRET) at the single-molecule level (smFRET) can be used to measure conformational changes within a single motor protein molecule, providing dynamic structural information as it goes through its catalytic cycle. washington.edu

Computational and Structural Bioinformatics for ATP-Binding Proteins

Complementing experimental techniques, computational and structural bioinformatics provide powerful tools for analyzing and predicting the interactions between ATP and proteins. wikipedia.org Given the vast amount of sequence and structural data generated by genomics and structural biology projects, bioinformatics is essential for organizing, interpreting, and modeling this information. wikipedia.orgbyjus.com

One major application is the prediction of ATP-binding sites from protein sequence or structure. nih.gov Algorithms have been developed that combine information from sequence profiles (like Position-Specific Scoring Matrices or PSSMs) and structural comparisons to accurately identify the residues involved in binding ATP. nih.gov These predictive tools are crucial for annotating the function of newly discovered proteins and for identifying potential drug targets. nih.gov

Molecular modeling and simulation are used to study the dynamics of ATP-protein interactions. Molecular dynamics (MD) simulations can model the conformational changes that occur when ATP binds and is hydrolyzed, providing insights into the mechanisms of energy transduction at an atomic level. youtube.com These simulations can help interpret the static pictures provided by crystallography and cryo-EM, creating a more complete and dynamic understanding of protein function.

Furthermore, bioinformatics plays a key role in the analysis of large biological networks . By integrating data on gene expression, protein interactions, and metabolic pathways, systems biology approaches can model how the entire cellular machinery of ATP production and consumption is regulated. mdpi.com This allows researchers to understand how perturbations in one part of the network, such as a mutation in an ATP-binding protein, might affect the entire cellular system.

In Vitro Experimental Models for ATP Signaling and Enzyme Kinetics Studies

Adenosine 5'-triphosphate (disodium salt), a stable and highly pure form of ATP, is an indispensable reagent for a vast array of in vitro experimental models. sigmaaldrich.com Its central role as the primary energy currency in biological systems and as a critical signaling molecule makes it fundamental for dissecting cellular processes under controlled laboratory conditions. medchemexpress.comabcam.com Researchers utilize ATP (disodium salt) extensively in cell culture and with purified proteins to investigate ATP-mediated signaling pathways and to characterize the kinetic properties of numerous enzymes. megazyme.comnih.gov

Investigating ATP Signaling in Cell Culture Models

Extracellular ATP is now recognized as a key signaling molecule (a neurotransmitter and cytokine) that modulates a wide range of physiological responses by activating cell surface purinergic receptors (P2 receptors). nih.govnih.gov In vitro cell culture systems are invaluable for studying these complex signaling cascades. In these models, ATP (disodium salt) is applied exogenously to cultured cells to mimic physiological or pathological stimuli. nih.gov The cellular responses, such as ion flux, protein activation, and changes in gene expression, are then meticulously measured.

For instance, studies have shown that merely adding media to cultured cells can induce ATP release, triggering signaling pathways. nih.gov Researchers have used ATP (disodium salt) to demonstrate that adrenergic receptor stimulation in Human Embryonic Kidney (HEK-293) cells involves ATP release and subsequent autocrine activation of purinergic receptors, which in turn controls downstream events like MAPK phosphorylation. nih.gov In plant biology, treatment of Arabidopsis suspension culture cells with ATP has been shown to upregulate the mRNA levels of various stress-responsive genes, including several mitogen-activated protein kinases (MAP kinases), suggesting a role for extracellular ATP in the plant stress response. nih.gov Similarly, in immunology research, ATP is used to activate the NLRP3 inflammasome in macrophages, a key process in inflammation. medchemexpress.com

These models allow for the precise control of ATP concentration and the duration of exposure, enabling detailed investigation into the downstream consequences of purinergic receptor activation.

Table 1: Examples of In Vitro ATP Signaling Studies Using ATP (disodium salt)

Cell ModelATP (disodium salt) ConcentrationResearch FocusKey Findings & Measured ResponsesCitation(s)
Arabidopsis Suspension Culture Cells500 µMPlant Stress SignalingIncreased steady-state mRNA levels of ATMEKK1, ATMPK3, and ATPK19. nih.gov
Human Embryonic Kidney (HEK-293) CellsN/A (focus on release)Adrenergic-Purinergic Receptor Crosstalkα1-receptor stimulation causes ATP release, leading to MAPK phosphorylation. nih.gov
Human Aortic Endothelial Cells (HAEC)5 mMInflammasome ActivationPre-treatment with LPS followed by ATP stimulation promotes NLRP3 expression. medchemexpress.com
PC12 and Dorsal Root Ganglion NeuronsN/A (focus on release)Neuronal DifferentiationReleased ATP activates P2Y₂ receptors, co-activating neurotrophin-TrkA–dependent differentiation. nih.gov

Characterizing Enzyme Kinetics with ATP (disodium salt)

ATP (disodium salt) is the canonical substrate for a multitude of enzymes, especially ATPases and kinases, which are central to metabolism, signal transduction, and molecular transport. nih.govresearchgate.net In vitro enzyme kinetics studies are performed to determine fundamental parameters that describe an enzyme's efficiency and its interaction with its substrate, such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. nih.govmdpi.com

A variety of assay techniques are employed for this purpose. Common methods include:

Colorimetric Assays: These assays often measure the liberation of inorganic phosphate (Pi) from ATP hydrolysis. The malachite green assay is a widely used, highly sensitive colorimetric method that can detect nanomolar amounts of phosphate. nih.govresearchgate.net

Fluorescence-based Assays: These provide an alternative, often continuous, method for monitoring enzyme activity.

Radioactive Assays: Utilizing [γ-³²P]-ATP allows for extremely high sensitivity in measuring phosphate transfer, which is particularly useful for enzymes with low activity or those that are difficult to purify in large quantities. nih.gov

A representative protocol for an in vitro ATPase assay involves incubating the purified enzyme with a known concentration of ATP (disodium salt) in a suitable buffer containing necessary co-factors like Magnesium ions (Mg²⁺). nih.gov The reaction is stopped at various time points, and the amount of product (e.g., ADP or Pi) is quantified. nih.govresearchgate.net For example, the kinetics of P-glycoprotein (Pgp), a transporter involved in drug resistance, were characterized by measuring its ATP hydrolysis activity in the presence of various cardiac glycosides. mdpi.com These experiments yielded specific Vmax and Km values for different substrates, providing insight into the transport mechanism. mdpi.com Studies have also highlighted that ATP concentration itself can be a critical regulatory factor, modulating the dynamics and sensitivity of signaling cascades like the MAP kinase pathway. researchgate.net

Table 2: Examples of In Vitro Enzyme Kinetic Studies Utilizing ATP (disodium salt)

Enzyme/SystemAssay MethodKinetic Parameters DeterminedResearch ApplicationCitation(s)
P-glycoprotein (Pgp)ATPase Activity Assay (Colorimetric)For Digoxin: Vmax = 277.53 ± 7.24 nmol/min/mg; Km = 85.63 ± 8.38 µMCharacterizing drug transport mechanisms. mdpi.com
P-glycoprotein (Pgp)ATPase Activity Assay (Colorimetric)For Digitoxigenin: Vmax = 216.02 ± 16.01 nmol/min/mg; Km = 67.58 ± 19.76 µMElucidating substrate-specific kinetics. mdpi.com
EpsE (AAA+ ATPase)Malachite Green Colorimetric AssayRate of phosphate release (nmol Pi/µmol protein/min).Functional characterization of a bacterial Type II secretion system ATPase. nih.gov
CD39/NTPDase1Time-course concentration measurementModel-based determination of ATPase and ADPase parameters.Investigating the kinetics of an ectonucleotidase involved in purinergic signaling. nih.gov
MAP Kinase CascadeComputational Modeling (based on mass-action kinetics)Signal duration, amplification, and ultrasensitivity as a function of ATP concentration.Understanding how cellular ATP levels regulate signaling pathway dynamics. researchgate.net

Q & A

Q. How to properly prepare and store ATP disodium salt solutions for enzymatic assays?

ATP disodium salt solutions should be prepared in purified water (50 mg/mL solubility) and adjusted to pH 7.5 for enzymatic compatibility. Store aliquots at −20°C to prevent hydrolysis or degradation . For long-term stability, avoid freeze-thaw cycles by using single-use aliquots. Confirm purity via HPLC (>99%) to eliminate contaminants like pyrophosphates, which can inhibit PCR or enzyme activity .

Q. What methods ensure accurate concentration determination of ATP disodium salt solutions?

Use UV-Vis spectroscopy with an extinction coefficient (ε259 = 15.4 mM<sup>−1</sup>cm<sup>−1</sup>) at pH 7–8. Calibrate with a standard curve validated using a certified reference material. Adjust pH post-dissolution, as protonation states affect absorbance . For trace analysis, pair with mass spectrometry or enzymatic coupling assays (e.g., luciferase-based detection) .

Q. How to mitigate interference from contaminants in ATP disodium salt solutions?

Employ enzymatic synthesis methods to minimize impurities like tetraphosphates or modified nucleotides. Validate purity via HPLC with ion-pair chromatography and compare retention times against standards. Pre-filter solutions (0.22 µm) to remove particulate matter .

Advanced Research Questions

Q. How to design experiments to study ATP-dependent enzyme kinetics while minimizing confounding factors?

  • Control Variables : Maintain consistent Mg<sup>2+</sup> concentrations (e.g., 15 mM MgCl2), as ATP-Mg complexes are the true enzyme substrates .
  • Pre-steady-state assays : Use rapid-quench flow systems to capture transient intermediates.
  • Competition assays : Compare ATP with analogs (e.g., dATP) to isolate nucleotide-specific effects . Reference parallel studies on helicase unwinding (e.g., NS3h assays) to validate mechanistic models .

Q. What methodological considerations are critical when quantifying ATP disodium in biological matrices using bioluminescence assays?

  • Matrix effects : Deproteinize samples (e.g., perchloric acid extraction) to avoid luciferase inhibition.
  • Standard curves : Prepare in matched matrices (e.g., muscle homogenates) to account for quenching.
  • Sensitivity : Optimize luciferin:luciferase ratios to detect ATP at 10<sup>−18</sup> mol levels, enabling single-cell analysis . Validate with spike-recovery experiments (85–115% recovery acceptable).

Q. How to utilize 31P-MRS with external standards for real-time ATP disodium quantification in muscle tissue?

  • External standard : Use creatine phosphate disodium salt (10 mM) as a reference for chemical shift calibration.
  • Pulse sequences : Apply ISIS localization to suppress background signals.
  • Quantification : Calculate PCr/β-ATP and Pi/β-ATP ratios to assess energy status. Normalize data to total phosphate content .

Q. How to analyze contradictory results when ATP disodium salt and dATP exhibit differential effects in enzymatic assays?

  • Structural analysis : Compare enzyme co-crystal structures (e.g., α2 subunit binding ATP vs. dATP) to identify steric or electronic clashes .
  • Kinetic profiling : Measure Km and Vmax under identical conditions. For example, dATP may act as a competitive inhibitor in ATP-dependent reactions.
  • Molecular dynamics : Simulate nucleotide-enzyme interactions to resolve discrepancies between experimental and computational data .

Q. How to establish an analytical target profile (ATP) for ATP disodium salt quantification in novel research contexts?

  • Define critical attributes : Include accuracy (±5%), precision (CV <3%), and detection limit (e.g., 1 nM for bioluminescence).
  • Risk assessment : Prioritize parameters like matrix complexity and stability.
  • Method validation : Follow ICH Q2(R1) guidelines, using orthogonal techniques (e.g., NMR vs. HPLC) for cross-verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.